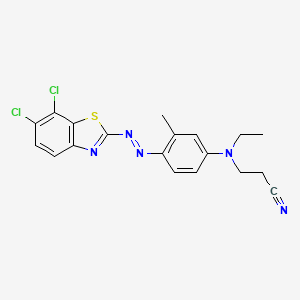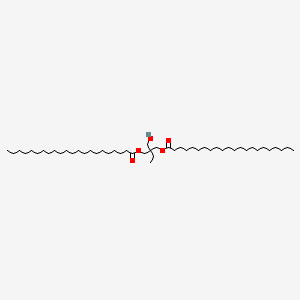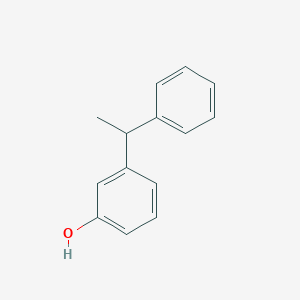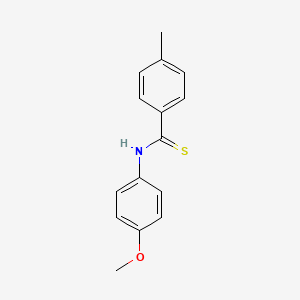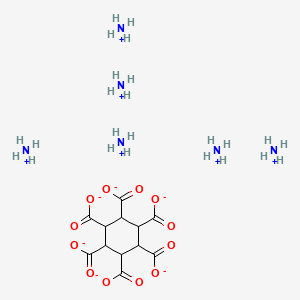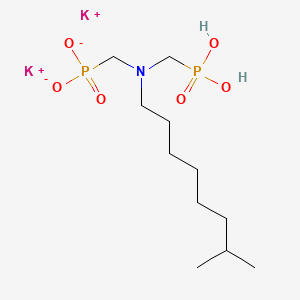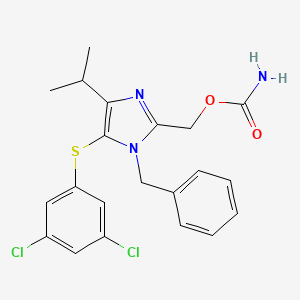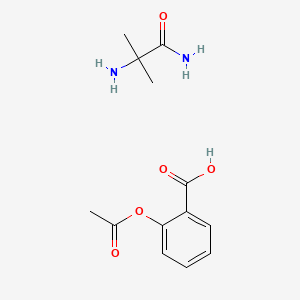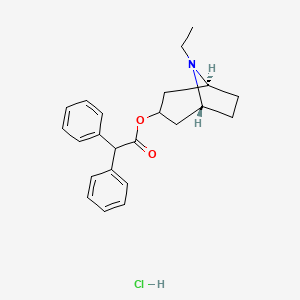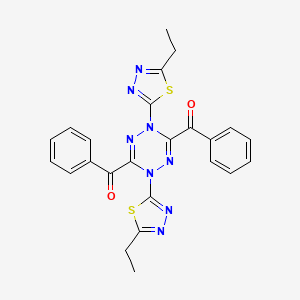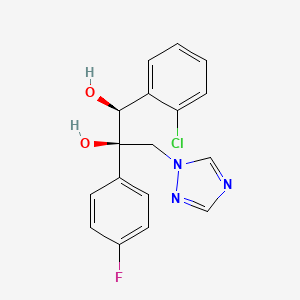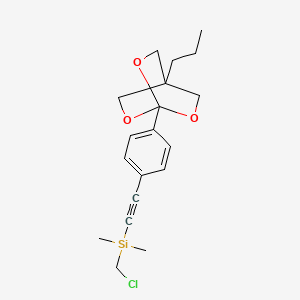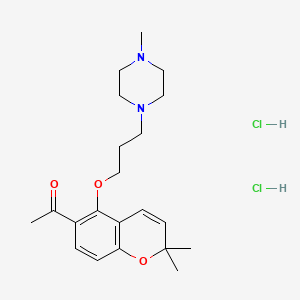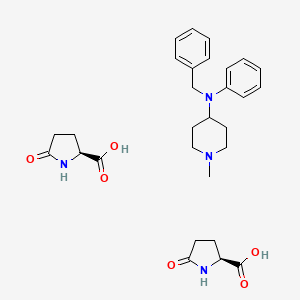
Einecs 300-992-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 300-992-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The EINECS number is a unique identifier for each chemical substance, ensuring proper regulation and safety measures.
Métodos De Preparación
The preparation methods for Einecs 300-992-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Industrial Production: Large-scale production methods are employed to produce this compound in significant quantities, ensuring consistency and quality.
Análisis De Reacciones Químicas
Einecs 300-992-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and solvents, to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in various derivatives and compounds.
Aplicaciones Científicas De Investigación
Einecs 300-992-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.
Industry: this compound is employed in industrial processes, including the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 300-992-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Einecs 300-992-8 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or functional groups.
Uniqueness: The specific properties and applications of this compound that distinguish it from other compounds.
List of Similar Compounds: A detailed list of compounds with comparable characteristics, emphasizing the distinct features of this compound.
Propiedades
Número CAS |
93966-41-7 |
|---|---|
Fórmula molecular |
C29H38N4O6 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
N-benzyl-1-methyl-N-phenylpiperidin-4-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2.2C5H7NO3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;2*7-4-2-1-3(6-4)5(8)9/h2-11,19H,12-16H2,1H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
Clave InChI |
DTJBFLLGECANOS-YHUPNWGDSA-N |
SMILES isomérico |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



